4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-4,8,11H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOPZMJTHXGKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For instance, the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline and 4-hydroxyquinoline, which have significant biological and pharmaceutical applications .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as integrase, which is crucial for the replication of viruses like HIV. Additionally, it can modulate neurotransmitter receptors, providing neuroprotective effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
- Oxo vs. Hydroxy Substitution: The 4-oxo group in the target compound enhances electrophilicity at the carbonyl carbon compared to 4-hydroxy analogs, influencing reactivity in nucleophilic additions.
- Dihydro vs. Tetrahydro Cores: Dihydroquinolines (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) retain partial aromaticity, leading to higher acidity (pKa ~3.5–4.0) compared to tetrahydro derivatives (pKa ~4.5–5.0) .
- Carboxylic Acid Position : The 2-carboxylic acid substituent in the target compound may sterically hinder interactions with biological targets compared to 3- or 4-carboxylic acid analogs, which are more prevalent in ligand-binding studies .
Key Research Findings
Synthetic Accessibility: Esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids are understudied despite scalable synthesis routes, presenting opportunities for derivative exploration .
Conformational Constraints : Cyclopropane-fused derivatives exhibit enhanced binding specificity due to restricted rotation, a strategy applicable to the target compound .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Temp. (K) | Yield (%) | Reference |
|---|---|---|---|---|
| KI-catalyzed cyclization | KI | 343 | 75-85 | |
| Anhydride condensation | None | 298 | 60-70 |
How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, carbonyl carbons (C=O) appear at δ 170-180 ppm, while aromatic protons resonate at δ 6.5-8.5 ppm .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O5—H5a⋯O1 and O3—H3⋯O4 interactions) and π-stacking distances (3.34 Å) in crystal lattices .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) .
What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .
How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
- Anticancer screens : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Data interpretation : Compare IC₅₀ values with control drugs (e.g., ciprofloxacin for antimicrobial activity) .
Advanced Research Questions
What mechanistic insights explain regioselectivity in its synthesis?
Methodological Answer:
Regioselectivity arises from electronic and steric effects:
- Electrophilic attack : Electron-rich positions (e.g., para to methoxy groups) favor cyclization .
- Steric hindrance : Bulky substituents (e.g., cyclohexyl) direct reactions to less hindered sites .
Validation : Isotopic labeling (e.g., ) tracks reaction pathways, while DFT calculations model transition states .
How can structure-activity relationships (SAR) guide optimization for pharmacological applications?
Methodological Answer:
- Modify substituents : Introduce halogens (e.g., F, Cl) at position 6 to enhance antimicrobial potency .
- Carboxylic acid bioisosteres : Replace -COOH with tetrazole to improve bioavailability .
Table 2: SAR of Key Derivatives
| Derivative | Activity (MIC, μg/mL) | Target | Reference |
|---|---|---|---|
| 6-Fluoro-substituted | 2.5 (E. coli) | DNA gyrase | |
| Tetrazole analog | 1.8 (S. aureus) | Membrane disruptor |
How can contradictory NMR data be resolved in structural assignments?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. For example, HMBC cross-peaks between H-2 and C-4 confirm carbonyl positioning .
- Variable temperature NMR : Resolve overlapping signals by analyzing shifts at 25°C vs. 40°C .
- Crystallographic validation : Compare NMR-predicted structures with X-ray data .
What computational methods predict intermolecular interactions in crystal packing?
Methodological Answer:
- Molecular dynamics (MD) : Simulate π-π stacking and hydrogen-bonding networks (e.g., GROMACS software) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H contacts = 25%, C⋯C = 40%) .
- Docking studies : Predict binding to biological targets (e.g., DNA gyrase) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
